2-chloro-N-[1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide
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Overview
Description
“2-chloro-N-[1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide” is a chemical compound with the molecular formula C14H16ClN3O and a molecular weight of 277.75 . It is intended for research use only .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string: CC1=CC(=C(C=C1)C)N2C(=CC(=N2)C)NC(=O)CCl .Physical And Chemical Properties Analysis
The compound has a molecular weight of 277.75 . It should be stored at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
2-Chloro-N-[1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide has been used in various scientific research applications, such as enzyme inhibition studies, biochemical and physiological studies, and drug development studies. The compound has been used as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been used to study the biochemical and physiological effects of various drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs) and anticonvulsants. In addition, the compound has been used in drug development studies to identify novel drug targets.
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-[1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide, also known as Pyrazolam, is the enzyme acetohydroxyacid synthase (AHAS) . AHAS is a key enzyme involved in the biosynthesis of branched-chain amino acids.
Mode of Action
Pyrazolam acts by inhibiting the activity of AHAS . This inhibition disrupts the synthesis of essential branched-chain amino acids, which are crucial for protein synthesis and plant growth. The disruption in the amino acid and protein synthesis processes leads to the inhibition of weed growth .
Biochemical Pathways
The affected biochemical pathway is the synthesis of branched-chain amino acids. AHAS catalyzes the first step in this pathway. By inhibiting AHAS, Pyrazolam disrupts this pathway, leading to a deficiency of these essential amino acids in the plant, thereby inhibiting its growth .
Pharmacokinetics
It is known to be soluble in chloroform and methanol, but insoluble in water . This suggests that its bioavailability may be influenced by the solvent used for its application.
Result of Action
The result of Pyrazolam’s action is the inhibition of weed growth. By disrupting the synthesis of essential amino acids, it prevents the normal growth and development of weeds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pyrazolam. For instance, its solubility characteristics suggest that it may be less effective in environments with high water content . Additionally, safety data suggests that it should be stored at room temperature , indicating that extreme temperatures might affect its stability .
Advantages and Limitations for Lab Experiments
The use of 2-Chloro-N-[1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide in laboratory experiments has several advantages. The compound is stable and can be stored for long periods of time. It is also soluble in organic solvents, which makes it easy to use in experiments. However, the compound is not commercially available and must be synthesized in the laboratory, which can be time-consuming and expensive.
Future Directions
The potential future directions for 2-Chloro-N-[1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide include further studies on its biochemical and physiological effects, its mechanism of action, and its potential applications in drug development. Additionally, further studies are needed to investigate the compound’s potential to be used as an inhibitor of other enzymes, and its potential to be used in other types of laboratory experiments.
Synthesis Methods
2-Chloro-N-[1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide can be synthesized through a two-step process. The first step involves the reaction of 2,5-dimethylphenyl isocyanate with 3-methyl-1H-pyrazole in the presence of a base to form an intermediate compound. The second step involves the reaction of the intermediate compound with chloroacetyl chloride in the presence of a base to form the desired compound. The reaction is carried out in an inert atmosphere and the final product is purified by recrystallization.
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-[2-(2,5-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-9-4-5-10(2)12(6-9)18-13(7-11(3)17-18)16-14(19)8-15/h4-7H,8H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBCVDAGUBSWBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=CC(=N2)C)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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